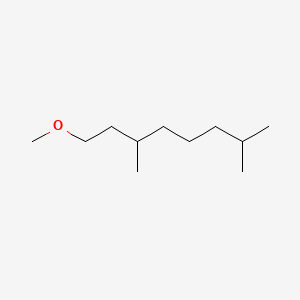
1-Methoxy-3,7-dimethyloctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-3,7-dimethyloctane is an organic compound with the molecular formula C11H24O It is a member of the alkane family, characterized by a linear chain of carbon atoms with a methoxy group (-OCH3) attached to the first carbon and two methyl groups (-CH3) attached to the third and seventh carbons
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methoxy-3,7-dimethyloctane can be synthesized through several methods. One common approach involves the alkylation of 3,7-dimethyloctanol with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, with the acid catalyst facilitating the substitution of the hydroxyl group with a methoxy group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous flow process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the compound and can be scaled up to meet commercial demands.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxy-3,7-dimethyloctane undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 1-methoxy-3,7-dimethyloctan-2-one.
Reduction: The compound can be reduced to form 1-methoxy-3,7-dimethyloctanol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like hydrogen chloride (HCl) or bromine (Br2).
Major Products Formed:
Oxidation: 1-Methoxy-3,7-dimethyloctan-2-one.
Reduction: 1-Methoxy-3,7-dimethyloctanol.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
1-Methoxy-3,7-dimethyloctane has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 1-methoxy-3,7-dimethyloctane involves its interaction with various molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The presence of methyl groups can also affect the compound’s hydrophobicity and membrane permeability, impacting its overall behavior in biological systems.
Comparaison Avec Des Composés Similaires
3,7-Dimethyloctane: Lacks the methoxy group, resulting in different chemical and physical properties.
1-Methoxy-3,7-dimethyloctanol: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
1-Methoxy-3,7-dimethyloctan-2-one: An oxidized form of 1-methoxy-3,7-dimethyloctane with a carbonyl group.
Uniqueness: this compound is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and potential applications. Its structural features make it a valuable compound for various research and industrial purposes.
Propriétés
Numéro CAS |
93840-86-9 |
|---|---|
Formule moléculaire |
C11H24O |
Poids moléculaire |
172.31 g/mol |
Nom IUPAC |
1-methoxy-3,7-dimethyloctane |
InChI |
InChI=1S/C11H24O/c1-10(2)6-5-7-11(3)8-9-12-4/h10-11H,5-9H2,1-4H3 |
Clé InChI |
XBFMCXPIVMBHAL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



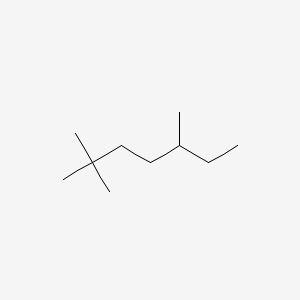

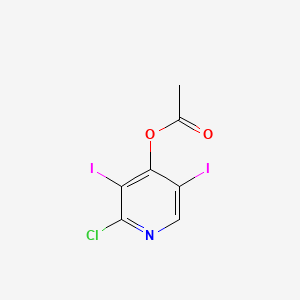
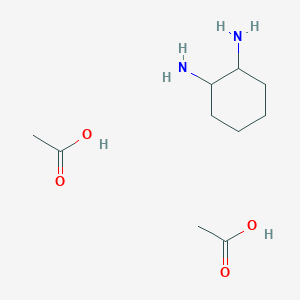



![3-(Piperidin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15175931.png)
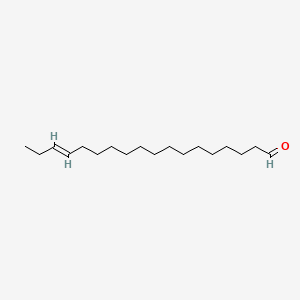
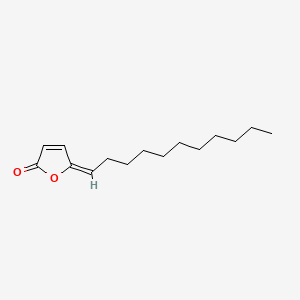
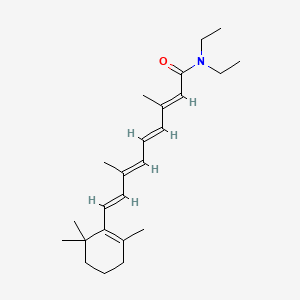
![1-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]-4-methylpyridin-1-ium iodide](/img/structure/B15175955.png)

